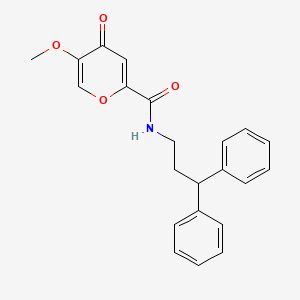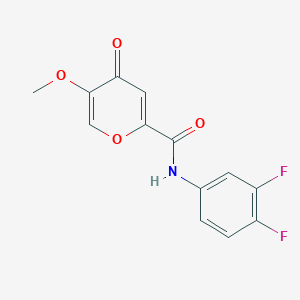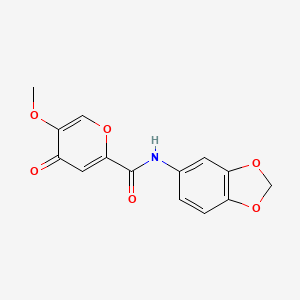
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The interaction with these pockets can inhibit the function of RNAP, thereby affecting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the normal biochemical pathways of RNA synthesis in bacteria . This disruption can lead to a decrease in the production of essential proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
The compound’s solubility in non-polar organic solvents and its insolubility in water suggest that it may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . Some derivatives of the compound have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or food components, could potentially interact with the compound and alter its efficacy .
生化分析
Biochemical Properties
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. This enzyme is essential for the synthesis of RNA in bacteria, making it a critical target for antibacterial agents. The compound interacts with the switch region of bacterial RNA polymerase, inhibiting its activity and thereby preventing bacterial RNA synthesis . This interaction is primarily through hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Additionally, this compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts RNA synthesis, leading to impaired protein production and cell growth inhibition. This disruption affects cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. In mammalian cells, the compound has demonstrated cytotoxicity, particularly against liver cells (LO2 cells), with an inhibitory concentration (IC50) value of 18.5 μM . This cytotoxic effect suggests that the compound may interfere with cellular metabolism and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the transcription of bacterial genes. The compound’s interaction with the enzyme involves multiple binding pockets, including hydrogen bond sub-pockets, cleft sub-pockets, and hydrophobic pockets . These interactions stabilize the compound within the enzyme’s active site, effectively blocking RNA synthesis. Additionally, molecular docking studies have provided insights into the precise binding mode of the compound, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against bacterial RNA polymerase over extended periods . Prolonged exposure to the compound may lead to adaptive responses in bacterial cells, potentially resulting in reduced sensitivity or resistance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic window.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process may influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, interactions with cofactors and other metabolic enzymes can affect the compound’s activity and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . These interactions can influence the compound’s distribution, accumulation, and overall therapeutic efficacy. Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, play a role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with bacterial RNA polymerase . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, enhancing its inhibitory effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCPMEIZHUHISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6558605.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6558611.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide](/img/structure/B6558615.png)
![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6558623.png)
![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)


![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)


